1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol chemical structure analysis
1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol chemical structure analysis
An In-depth Technical Guide to the Chemical Structure Analysis of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the chemical structure analysis of the novel compound, 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol. While specific experimental data for this molecule is not currently published, this document outlines the logical steps for its synthesis and the detailed analytical techniques required for its unambiguous structural elucidation. By leveraging established methodologies for the synthesis of 4-hydroxypyrazoles and drawing on spectroscopic data from analogous structures, this guide offers a robust predictive analysis of the expected spectral characteristics. This document is intended to serve as a practical roadmap for researchers engaged in the synthesis and characterization of new pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2][3][4]
Introduction: The Significance of Pyrazole Derivatives
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[2][3] Pyrazole derivatives have demonstrated applications as anti-inflammatory, antimicrobial, anticancer, and analgesic agents.[1][2][4][5] The specific compound of interest, 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol, incorporates three key structural motifs: a pyrazole ring, a 4-hydroxypyrazole moiety, and a 4-nitrophenyl-ethyl substituent. The 4-hydroxypyrazole scaffold is of particular interest due to its reported pharmacodynamic properties, including antibacterial and antiviral activities.[6] The nitroaromatic group can also contribute to biological activity and serves as a useful handle for further synthetic modifications. A thorough structural analysis is the foundational step in understanding the structure-activity relationships (SAR) and unlocking the therapeutic potential of this novel molecule.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol would involve the reaction of a suitably substituted hydrazine with a β-ketoester or a related three-carbon synthon, a common strategy for constructing the pyrazole ring.[7][8] A potential synthetic route is outlined below.
Experimental Protocol: Synthesis of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol
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Synthesis of 2-(4-Nitrophenyl)ethylhydrazine: This starting material can be prepared from 4-nitrophenethyl bromide by reaction with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours, followed by workup and purification by column chromatography.
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Cyclocondensation Reaction: The synthesized 2-(4-nitrophenyl)ethylhydrazine is then reacted with a suitable three-carbon building block to form the 4-hydroxypyrazole ring. A common choice is diethyl 2-(ethoxymethylene)-3-oxobutanoate.[9] The reaction is typically carried out in a protic solvent such as ethanol or acetic acid and may require heating.[9]
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Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel, with an eluent system such as a mixture of petroleum ether and ethyl acetate, to yield the final product, 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol.[6]
Comprehensive Structural Elucidation
A multi-pronged analytical approach is essential for the unambiguous confirmation of the chemical structure of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol.
Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis to confirm the molecular weight of the synthesized compound.
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Expected Molecular Ion: For C11H11N3O3, the expected monoisotopic mass is approximately 233.0800 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy.
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Fragmentation Pattern: The electron ionization (EI) mass spectrum is expected to show characteristic fragmentation patterns. Key fragments would likely arise from the cleavage of the ethyl linker, loss of the nitro group, and fragmentation of the pyrazole ring.[10] The presence of a fragment corresponding to the 4-nitrophenylethyl cation would be a strong indicator of the N1-substituent.
| Technique | Parameter | Expected Value |
| ESI-MS | [M+H]⁺ | m/z ≈ 234.0879 |
| HRMS | Exact Mass | Consistent with C11H11N3O3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure, including connectivity and the chemical environment of each atom.
The ¹H NMR spectrum will provide crucial information about the number and types of protons and their neighboring environments.
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Aromatic Protons: The 4-nitrophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the downfield region (typically δ 7.5-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group.[11]
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Ethyl Linker Protons: The two methylene groups of the ethyl linker will appear as two triplets, with the methylene group attached to the pyrazole nitrogen being slightly more downfield than the one attached to the phenyl ring.
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Pyrazole Protons: The pyrazole ring protons will appear as singlets. The chemical shift of these protons can vary depending on the substitution pattern.[12][13]
-
Hydroxyl Proton: The hydroxyl proton on the pyrazole ring will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (ortho to NO₂) | ~8.1-8.3 | d | 2H |
| Ar-H (meta to NO₂) | ~7.4-7.6 | d | 2H |
| N-CH₂ | ~4.2-4.4 | t | 2H |
| Ar-CH₂ | ~3.1-3.3 | t | 2H |
| Pyrazole-H3/H5 | ~7.5-7.8 | s | 2H |
| OH | Variable (broad) | s | 1H |
The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, will identify all unique carbon atoms and distinguish between CH, CH₂, and CH₃ groups.
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Aromatic Carbons: The carbon atoms of the 4-nitrophenyl ring will appear in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly downfield.[11]
-
Ethyl Linker Carbons: The two methylene carbons will appear in the aliphatic region (δ 30-60 ppm).
-
Pyrazole Carbons: The carbon atoms of the pyrazole ring will resonate in the aromatic/heteroaromatic region. The carbon bearing the hydroxyl group (C4) will be shifted downfield.
Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the connectivity within the ethyl linker and the coupling between the aromatic protons of the nitrophenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for establishing long-range (2-3 bond) correlations. Key HMBC correlations would be expected between the N-CH₂ protons and the pyrazole ring carbons, as well as between the Ar-CH₂ protons and the carbons of the nitrophenyl ring. This will definitively confirm the position of the 2-(4-nitrophenyl)-ethyl substituent on the pyrazole nitrogen.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200-3500 | Broad |
| N-O (nitro, asymmetric) | 1500-1560 | Strong |
| N-O (nitro, symmetric) | 1300-1360 | Strong |
| C=C (aromatic) | 1450-1600 | Medium |
| C-N | 1000-1350 | Medium |
The presence of a broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the hydroxyl group.[14] Strong absorption bands around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[15]
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the purified compound. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C11H11N3O3.
Conclusion
The structural elucidation of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol requires a systematic and multi-faceted analytical approach. This guide provides a comprehensive roadmap for its synthesis and characterization, from the initial synthetic design to the final structural confirmation using a suite of modern spectroscopic and analytical techniques. The predictive data and methodologies outlined herein are based on established chemical principles and data from closely related compounds, offering a high degree of confidence in the proposed analytical strategy. This foundational structural information is paramount for any subsequent investigation into the biological activities and potential therapeutic applications of this novel pyrazole derivative.
References
-
Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing. [Link]
-
Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing. (2015, March 26). [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. (2024, June 11). [Link]
- CN104356066B - Preparation method of multi-substituted 4-hydroxypyrazole derivative.
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. (2023, April 15). [Link]
-
Current status of pyrazole and its biological activities. PMC. [Link]
-
Pharmacological Activities of Pyrazole and Its Derivatives A Review. [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. (2018, January 12). [Link]
-
Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]
-
1H-Pyrazole, 4-nitro-. NIST WebBook. [Link]
-
Synthesis of 5-hydroxy-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. (2024, November 22). [Link]
-
Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. (2021, August 9). [Link]
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]
-
4-(4-nitrophenyl)-1H-pyrazole. PubChem. [Link]
-
69 Preparation and some reactions of a novel (E)-4-((1,3-diphenyl-1H-pyrazol-4-yl) methylene)-2-(4-nitrophenyl) oxazol-5(4H)-one. (2020, May 18). [Link]
-
1 H NMR spectra of compound 2. ResearchGate. [Link]
-
ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. (2003, March 3). [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. (2023, July 14). [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). [Link]
-
(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]
-
Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl). ResearchGate. (2025, September 20). [Link]
-
Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). Nepal Journals Online. (2025, March 31). [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
1-Ethyl-4,5-dihydro-3-phenyl-1H-pyrazole Properties. EPA. (2025, October 15). [Link]
-
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole. PubChem. [Link]
Sources
- 1. pjoes.com [pjoes.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. CN104356066B - Preparation method of multi-substituted 4-hydroxypyrazole derivative - Google Patents [patents.google.com]
- 7. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) DOI:10.1039/C5RA04371A [pubs.rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. rsc.org [rsc.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. mdpi.com [mdpi.com]
- 14. ajol.info [ajol.info]
- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
